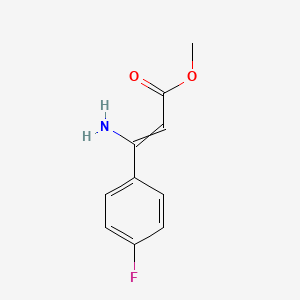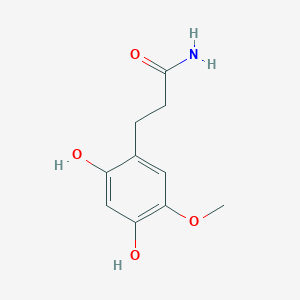
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is an organic compound that belongs to the class of phenolic amides. It is characterized by the presence of a propanamide group attached to a phenolic ring that has hydroxyl and methoxy substituents. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dihydroxy-5-methoxybenzaldehyde with a suitable amine, followed by reduction and acylation steps. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sodium borohydride for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenolic amides.
科学研究应用
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The compound may also act as an antioxidant by scavenging free radicals.
相似化合物的比较
Similar Compounds
3-(2,4-Dihydroxyphenyl)propanamide: Lacks the methoxy group.
3-(2,4-Dimethoxyphenyl)propanamide: Lacks one hydroxyl group.
3-(2-Hydroxy-4-methoxyphenyl)propanamide: Different positioning of hydroxyl and methoxy groups.
Uniqueness
3-(2,4-Dihydroxy-5-methoxyphenyl)propanamide is unique due to the specific arrangement of hydroxyl and methoxy groups on the phenolic ring, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for various applications.
属性
CAS 编号 |
200056-51-5 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC 名称 |
3-(2,4-dihydroxy-5-methoxyphenyl)propanamide |
InChI |
InChI=1S/C10H13NO4/c1-15-9-4-6(2-3-10(11)14)7(12)5-8(9)13/h4-5,12-13H,2-3H2,1H3,(H2,11,14) |
InChI 键 |
YGGVYGXIWVKNAD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C(=C1)CCC(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,N-(furan-2-ylmethyl)-2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12576737.png)
![Benzamide, 2-[[4-(dimethylamino)benzoyl]amino]-N-(4-methoxyphenyl)-5-[(methylsulfonyl)amino]-](/img/structure/B12576740.png)
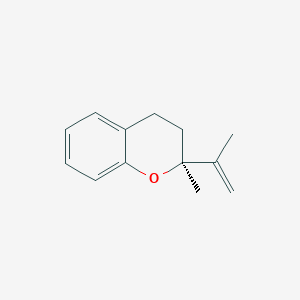

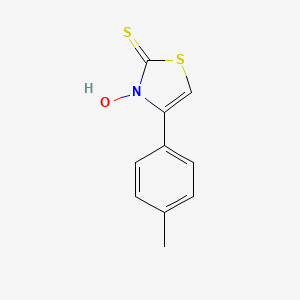
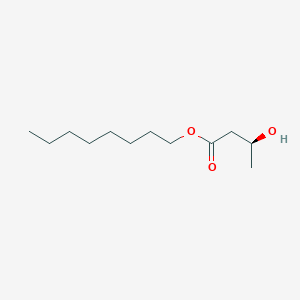
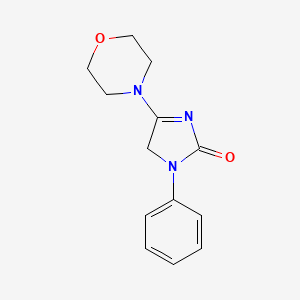

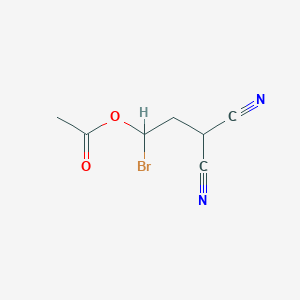
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl thiocyanate](/img/structure/B12576772.png)
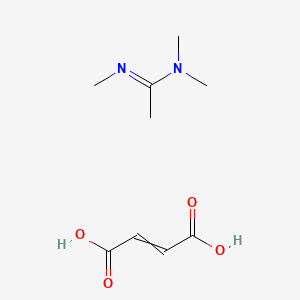
![Perchloric acid--2-[(pyridin-4-yl)methylidene]hydrazine-1-carbothioamide (1/1)](/img/structure/B12576782.png)
